Salmeterol-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

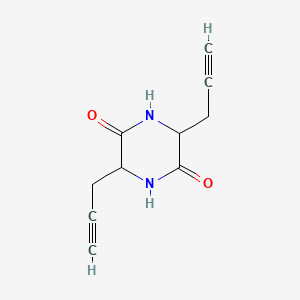

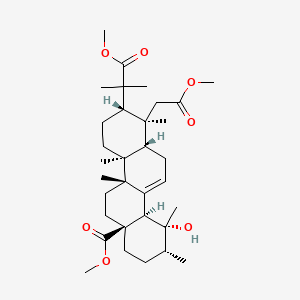

Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of salmeterol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Salmeterol-d4 is widely used in scientific research for various applications:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.

Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.

Drug Development: this compound is employed in the development of new drugs by providing insights into the pharmacological properties of salmeterol.

Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify salmeterol levels in biological samples.

Wirkmechanismus

- Role : These receptors are present in bronchial smooth muscle. Activation of beta-2 receptors leads to relaxation of the bronchial musculature, which helps prevent bronchoconstriction and improves airflow .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Salmeterol-d4 interacts with beta-2 adrenergic receptors present in the bronchial musculature . It binds to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor, and the hydrophilic tail of this compound binds to leucine residues in the exo-site of the beta-2 adrenoceptor .

Cellular Effects

This compound has been found to decrease the production of pro-inflammatory cytokines in a model of allergen-challenged mice . It also has effects on skeletal muscle differentiation, hypertrophy, and atrophy . Furthermore, it has been suggested that this compound may have proneurogenic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by stimulating beta-2 receptors present in the bronchial musculature . This causes them to relax and prevent the onset and worsening of symptoms of asthma . It is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol .

Temporal Effects in Laboratory Settings

This compound has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, salbutamol . It persists in the active site of the beta-2 adrenoceptor, which is why its effects are long-lasting .

Dosage Effects in Animal Models

In the conscious guinea pig, aerosolized this compound caused dose-related bronchodilatation . The activity of this compound persisted for at least 6 hours, compared with less than 2 hours for other beta-2 adrenoceptor agonists .

Metabolic Pathways

This compound is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . It is extensively metabolized by hydroxylation with the major metabolite being alpha-hydroxysalmeterol .

Transport and Distribution

This compound is hypothesized to bind to two sites on the beta-2 adrenoceptor . The hydrophilic tail of this compound binds to leucine residues in the exo-site of the beta-2 adrenoceptor . This allows this compound to persist in the active site of the beta-2 adrenoceptor .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where the beta-2 adrenergic receptors are located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where salmeterol is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired level of deuteration.

Analyse Chemischer Reaktionen

Types of Reactions: Salmeterol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohol derivatives.

Vergleich Mit ähnlichen Verbindungen

Salmeterol: The non-deuterated form of salmeterol-d4.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Vilanterol: A long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in biological systems.

Eigenschaften

CAS-Nummer |

1204192-41-5 |

|---|---|

Molekularformel |

C25H37NO4 |

Molekulargewicht |

419.598 |

IUPAC-Name |

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |

InChI-Schlüssel |

GIIZNNXWQWCKIB-QEDNWVFSSA-N |

SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

Synonyme |

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)